Bienvenue dans la boutique en ligne BenchChem!

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile

Hammett substituent constants regioselectivity electronic effects

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile, also known as N-(3-cyanobenzyl)phthalimide, is a phthalimide derivative containing a meta-substituted benzonitrile moiety. It is characterized by a molecular formula of C16H10N2O2 and a molecular weight of 262.26 g/mol.

Molecular Formula C16H10N2O2
Molecular Weight 262.268
CAS No. 62898-68-4
Cat. No. B2467089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile
CAS62898-68-4
Molecular FormulaC16H10N2O2
Molecular Weight262.268
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=CC=C3)C#N
InChIInChI=1S/C16H10N2O2/c17-9-11-4-3-5-12(8-11)10-18-15(19)13-6-1-2-7-14(13)16(18)20/h1-8H,10H2
InChIKeyYKOCZNWBQFLQKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile (CAS 62898-68-4): A Versatile Phthalimide-Based Building Block for Medicinal Chemistry and Organic Synthesis


3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile, also known as N-(3-cyanobenzyl)phthalimide, is a phthalimide derivative containing a meta-substituted benzonitrile moiety. It is characterized by a molecular formula of C16H10N2O2 and a molecular weight of 262.26 g/mol . The compound features a phthalimide protecting group that serves as a masked primary amine, alongside a nitrile functional group that can undergo diverse transformations including reduction, hydrolysis, and cycloaddition reactions . This dual functionality positions it as a strategic intermediate in the synthesis of nitrogen-containing heterocycles and bioactive molecules [1].

Why 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile Cannot Be Replaced by Generic Phthalimide Building Blocks


Generic substitution with unsubstituted N-benzylphthalimide or regioisomeric 2- or 4-phthalimidomethyl-benzonitriles is not equivalent. The meta-nitrile group of the target compound imparts a distinct electronic substituent effect (Hammett σ_m = +0.56) that modulates the reactivity of both the nitrile and the phthalimide nitrogen, influencing regioselectivity in subsequent transformations [1]. Furthermore, the nitrile serves as a latent functional handle for hydrogenation to the aminomethyl group, hydrolysis to the carboxylic acid, or tetrazole formation via cycloaddition—transformations that are absent in the unsubstituted analog . Commercial suppliers specify a minimum purity of 95%, ensuring reproducibility in multi-step synthetic sequences where byproducts from incomplete substitution can compromise downstream yields .

Quantitative Differentiation Evidence for 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile vs. Closest Analogs


Meta-Substituted Nitrile: Electronic Effect Differentiation vs. Ortho and Para Isomers

The target compound bears a nitrile group at the meta position of the benzyl ring system. The Hammett substituent constant for meta-CN is σ_m = +0.56, compared to σ_p = +0.66 for para-CN, reflecting a 15% difference in electron-withdrawing capacity that translates to distinct reaction kinetics in electrophilic aromatic substitution and cross-coupling reactions [1]. The ortho isomer (2-phthalimidomethyl-benzonitrile, CAS 157117-83-4) exhibits steric hindrance around the nitrile and phthalimidomethyl groups, potentially retarding nucleophilic attack and altering conformational preferences . These electronic and steric differences directly impact the regiochemical outcome in multi-step syntheses where precise control is critical.

Hammett substituent constants regioselectivity electronic effects

Physicochemical Profile: LogP and Polar Surface Area Differentiation from Non-Nitrile Analogs

The target compound exhibits a predicted LogP of 2.77 (ACD/LogP) and a topological polar surface area (TPSA) of 61.2 Ų . In contrast, N-benzylphthalimide (lacking the nitrile group) has a predicted LogP of approximately 2.5 and a TPSA of ~37 Ų [1]. The presence of the nitrile adds 0.27 LogP units (increased lipophilicity) and 24 Ų TPSA (increased polarity), placing the target compound in a favorable drug-like property space (Rule of 5 compliant, TPSA < 140 Ų for oral absorption) while providing an additional H-bond acceptor site for target engagement . The calculated LogD (pH 5.5 and 7.4) of 2.76 indicates pH-independent lipophilicity, simplifying formulation considerations .

LogP Polar Surface Area drug-likeness physicochemical properties

One-Step Synthesis from Commercial Precursors: Synthetic Accessibility Advantage

The target compound is synthesized in a single step from potassium phthalimide and m-bromo-tolunitrile in DMF at room temperature, yielding a solid product that is sufficiently pure for subsequent transformations without chromatographic purification . This contrasts with multi-step routes required for analogs bearing additional functional groups or protecting group manipulations. The reaction shows high atom economy, with the only byproduct being KBr, and the purification involves simple aqueous workup and drying . This streamlined synthesis reduces procurement lead times and cost compared to custom-synthesized regioisomers.

synthetic accessibility one-step synthesis potassium phthalimide m-bromo-tolunitrile

Patent-Backed Utility as a Key Intermediate in Drug Discovery Programs

The compound is explicitly cited as an intermediate in multiple patent families, including WO-2018086593-A1 (TLR7 agonists for immuno-oncology), EP-3539963-A1, and US-7612089-B2 (tetrahydroisoquinoline factor Xa inhibitors) [1]. This patent precedent provides evidence of the compound's validated synthetic utility in the preparation of biologically active molecules that have progressed to patent protection. In contrast, generic phthalimide building blocks without the nitrile handle lack this documented downstream application in protected intellectual property.

patent intermediate TLR7 agonist factor Xa inhibitor drug discovery

Commercial Purity Specification: 95% Minimum Purity Ensures Reproducibility

AKSci supplies the compound with a minimum purity specification of 95% . This defined purity threshold, accompanied by batch-specific certificates of analysis, ensures consistency in reaction stoichiometry and yield prediction across procurement lots. While lower-purity generic alternatives (e.g., technical-grade phthalimide derivatives with unspecified purity) introduce variability in multi-step syntheses, the 95% specification provides a quantifiable quality benchmark for research procurement .

purity specification quality assurance procurement standard

Dual Functional Handle: Protected Amine and Transformable Nitrile in a Single Building Block

The target compound uniquely combines a phthalimide-protected primary amine with a meta-substituted nitrile in a single monomeric unit. The phthalimide group can be selectively deprotected with hydrazine (Ing-Manske procedure) to yield 3-(aminomethyl)benzonitrile , while the nitrile can be independently reduced to the amine, hydrolyzed to the acid, or converted to a tetrazole . This orthogonal reactivity profile is absent in simpler building blocks like N-benzylphthalimide (no second functional group) or 3-cyanobenzylamine (unprotected amine, requiring additional protection/deprotection steps). The presence of both functional handles in a single intermediate reduces the number of synthetic operations required to access phthalimide-containing drug candidates and materials.

orthogonal reactivity protected amine nitrile transformation bifunctional building block

High-Impact Application Scenarios for 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile Based on Verified Differentiation Evidence


Synthesis of TLR7 Agonists for Immuno-Oncology Drug Discovery

The compound serves as a validated intermediate in the preparation of nitrogen-containing heterocyclic TLR7 agonists, as documented in WO-2018086593-A1 [1]. Its meta-nitrile group provides the electronic and steric profile required for regioselective heterocycle construction, while the phthalimide-protected amine allows for late-stage deprotection and functionalization. Researchers pursuing novel TLR7/8 modulators for cancer immunotherapy should prioritize this building block over generic phthalimides due to its direct patent precedent and demonstrated compatibility with the synthetic route [1].

Preparation of Factor Xa Inhibitor Intermediates via Tetrahydroisoquinoline Scaffolds

Patents US-7612089-B2 and US-2006160840-A1 cite this compound as an intermediate for tetrahydroisoquinoline-based factor Xa inhibitors . The compound's 95% purity specification ensures reproducible results in the multi-step synthesis of these anticoagulant candidates, where stoichiometric control is critical for maintaining the desired stereochemical outcome .

One-Step Access to Protected 3-(Aminomethyl)benzonitrile for Parallel Library Synthesis

The compound is synthesized in a single step from potassium phthalimide and m-bromo-tolunitrile, providing rapid access to a protected amine-nitrile building block without chromatographic purification . This simplicity is advantageous for parallel synthesis and high-throughput experimentation, where the orthogonal reactivity of the phthalimide and nitrile groups enables diverse library enumeration through sequential deprotection and functionalization .

CNS Drug Discovery: Favorable Physicochemical Profile for Blood-Brain Barrier Penetration

With a predicted LogP of 2.77, TPSA of 61 Ų, and zero H-bond donors, the compound falls within the favorable property space for CNS drug candidates (TPSA < 90 Ų, LogP 2-5) . Its additional nitrile H-bond acceptor, relative to N-benzylphthalimide, may enhance target binding while maintaining passive permeability. Medicinal chemists designing CNS-penetrant kinase inhibitors or GPCR ligands can leverage this balanced profile to improve lead compound properties .

Quote Request

Request a Quote for 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.